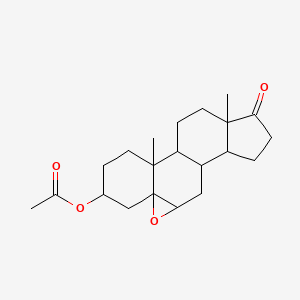

17-Oxo-5,6-epoxyandrostan-3-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Oxo-5,6-epoxyandrostan-3-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

Epoxidation: Introduction of the epoxy group at the 5,6-position using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Oxidation: Conversion of the hydroxyl group at the 17-position to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).

Acetylation: Introduction of the acetate group at the 3-position using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.

Reduction: Reduction of the keto group at the 17-position can yield hydroxyl derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: m-CPBA, PCC, chromium trioxide.

Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

Nucleophiles: Alcohols, amines, thiols.

Major Products:

Diols: Formed through the oxidation of the epoxy group.

Hydroxyl Derivatives: Resulting from the reduction of the keto group.

Substituted Derivatives: Formed through nucleophilic substitution of the acetate group.

Chemistry:

Synthesis of Steroidal Derivatives: Used as an intermediate in the synthesis of various steroidal compounds with potential pharmaceutical applications.

Biology:

Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in steroid metabolism.

Medicine:

Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting hormonal pathways.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of 17-Oxo-5,6-epoxyandrostan-3-yl acetate involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The epoxy and acetate groups play crucial roles in modulating the compound’s activity and binding affinity to these targets. The compound may exert its effects by inhibiting or activating these enzymes, thereby influencing various biological pathways.

Comparison with Similar Compounds

- 17-Oxo-5,6-epoxyandrostan-3-yl propionate

- 17-Oxo-5,6-epoxyandrostan-3-yl butyrate

- 17-Oxo-5,6-epoxyandrostan-3-yl valerate

Comparison: Compared to its analogs, 17-Oxo-5,6-epoxyandrostan-3-yl acetate is unique due to its specific acetate functional group, which can influence its solubility, reactivity, and biological activity. The presence of the epoxy group at the 5,6-position also distinguishes it from other steroidal compounds, providing unique chemical and biological properties.

Scientific Research Applications

Synthetic Chemistry Applications

1. Intermediate in Steroid Synthesis

17-Oxo-5,6-epoxyandrostan-3-yl acetate serves as a crucial intermediate in the synthesis of various steroidal compounds. The compound can undergo several chemical reactions to yield derivatives that are valuable in pharmaceuticals. For example:

- Epoxidation : The introduction of the epoxy group at the 5,6-position is typically achieved using m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent.

- Oxidation : The hydroxyl group at the 17-position can be oxidized to a keto group using agents like pyridinium chlorochromate (PCC).

- Acetylation : The acetate group at the 3-position is introduced using acetic anhydride in the presence of pyridine as a catalyst.

2. Reaction Pathways

The compound can participate in various reactions:

- Oxidation : Further oxidation can lead to diols or other oxidized derivatives.

- Reduction : The keto group can be reduced to form hydroxyl derivatives.

- Substitution : The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Applications

1. Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in steroid metabolism. This property is particularly relevant for developing therapeutic agents targeting hormonal pathways, such as those involved in hormone-dependent cancers .

2. Drug Development

The compound has been explored as a lead compound for drug development aimed at treating conditions like estrogen-dependent breast cancer. Its mechanism of action involves interaction with molecular targets that modulate hormonal activity, making it a candidate for further pharmacological studies .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 17-Oxo-5,6-epoxyandrostan-3-yl acetate, and how can reaction conditions be systematically optimized for improved yield?

- Methodological Answer : The synthesis of steroidal derivatives like this compound often involves hydrogenation and esterification steps. For example, deuterated analogs of similar steroids (e.g., 5,6,6-[²H₃]-3-oxo-4-aza-androstane-17β-carboxylic acid) are synthesized using catalytic hydrogenation with Pt₂O₄ under controlled pressure (3 atm) and temperature (60°C) . Optimizing reaction time (e.g., 48 hours) and purification via solvent evaporation and washing can achieve >90% yield. Key parameters to vary include catalyst loading, solvent polarity, and stepwise monitoring via UV/Vis (λmax ~210 nm) to track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. For example, 2β-(Piperidin-1-yl)-17-oxo-5α-androstan-3α-yl acetate (a related compound) is validated using NMR chemical shifts (e.g., δ 5.35 ppm for acetate protons) and HRMS m/z matching . Cross-validation with X-ray crystallography (using SHELX for refinement) ensures stereochemical accuracy, especially for epoxy and acetyl moieties .

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity) with HPLC monitoring. For similar steroids, methanol solutions stored at -20°C show ≥2-year stability, while thermal stress tests reveal decomposition pathways (e.g., epoxy ring opening) via LC-MS/MS . Statistical analysis (e.g., ANOVA) of degradation rates under different conditions quantifies stability thresholds .

Advanced Research Questions

Q. What computational approaches best predict the conformational flexibility of this compound’s steroid nucleus, and how can ring puckering parameters be quantified?

- Methodological Answer : Molecular dynamics (MD) simulations using Cremer-Pople puckering coordinates (amplitude q, phase angle φ) quantify non-planar distortions in the five-membered epoxy ring. For cyclopentane analogs, q values >0.5 Å indicate significant puckering, with pseudorotation barriers calculated via DFT . Crystallographic data refined in SHELXL can validate predicted puckering modes .

Q. How can isotopic labeling (e.g., ²H, ¹³C) be strategically incorporated into this compound to study metabolic or synthetic pathways?

- Methodological Answer : Deuterium labeling at positions 5 and 6 (e.g., 5,6,6-[²H₃] analogs) enables tracing via mass spectrometry. Synthesis involves deuterated acetic anhydride for acetylation or Pt₂O₄-catalyzed hydrogen exchange in D₂O . Isotopic purity (>98%) is confirmed using isotope ratio MS, with metabolic studies requiring in vitro/in vivo models to track labeled metabolites .

Q. What strategies resolve contradictions between spectroscopic data and X-ray crystallography results for this compound’s stereochemistry?

- Methodological Answer : Discrepancies often arise from dynamic stereoisomerism. Use SHELXD for phase refinement and SHELXL for twin resolution in crystallography . For NMR, variable-temperature experiments (e.g., 298–343 K) identify coalescence points of conformational exchange, while NOESY correlations validate spatial arrangements conflicting with X-ray data .

Q. How can researchers design high-throughput assays to screen this compound’s biological activity while minimizing false positives?

- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cell viability) with Z’-factor >0.5 for robustness. For steroid derivatives, 384-well plate formats with fluorogenic substrates (e.g., cholesterol esterase assays) reduce noise. Normalize data to internal controls (e.g., cholesteryl acetate) and apply false discovery rate (FDR) corrections via Benjamini-Hochberg tests .

Q. Data Analysis and Presentation Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships or structural-activity trends in derivatives of this compound?

- Methodological Answer : Nonlinear regression (e.g., Hill equation) fits dose-response curves, while QSAR models require partial least squares (PLS) regression with cross-validation. For crystallographic data, R-factor analysis in SHELXL assesses model accuracy, with R₁ < 0.05 indicating high reliability .

Q. How should researchers present conflicting data on the compound’s solubility or reactivity in academic publications?

- Methodological Answer : Use contingency tables to compare solubility in polar vs. nonpolar solvents (e.g., methanol vs. hexane) with error margins. For reactivity discrepancies, propose mechanistic hypotheses (e.g., acid-catalyzed vs. thermal decomposition) and validate via Arrhenius plots or DFT calculations .

Q. Tables for Key Parameters

Properties

CAS No. |

14545-93-8 |

|---|---|

Molecular Formula |

C21H30O4 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(2,16-dimethyl-15-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl) acetate |

InChI |

InChI=1S/C21H30O4/c1-12(22)24-13-6-9-20(3)16-7-8-19(2)15(4-5-17(19)23)14(16)10-18-21(20,11-13)25-18/h13-16,18H,4-11H2,1-3H3 |

InChI Key |

RUQCGCWODJEVJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CCC4=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.